2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl
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Overview
Description
2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl is a chemical compound with the molecular formula C16H9NO3 and a molecular weight of 263.25 g/mol . It is also known by other names such as 7-isocyanato-3-phenylchromen-2-one and 3-phenyl-7-isocyanatocoumarin . This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl typically involves the reaction of 7-amino-3-phenylcoumarin with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form heterocyclic structures.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions varying depending on the desired product .
Scientific Research Applications
2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity underlies its biological activities and potential therapeutic effects .
Comparison with Similar Compounds
2H-1-Benzopyran-2-one,7-isocyanato-3-phenyl can be compared with other benzopyran derivatives, such as:
7-Methoxy-2H-1-benzopyran-2-one (Herniarin): Known for its natural occurrence and use in traditional medicine.
3-Phenyl-7-coumarinyl isocyanate: Similar in structure but with different reactivity and applications.
Properties
CAS No. |
55936-32-8 |
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Molecular Formula |
C16H9NO3 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
7-isocyanato-3-phenylchromen-2-one |
InChI |
InChI=1S/C16H9NO3/c18-10-17-13-7-6-12-8-14(11-4-2-1-3-5-11)16(19)20-15(12)9-13/h1-9H |
InChI Key |
UKLNSYRWDXRTER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N=C=O)OC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N=C=O)OC2=O |
Origin of Product |
United States |
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